![molecular formula C24H19F2N3O3S2 B2641848 (E)-N-(4,6-difluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide CAS No. 851079-86-2](/img/structure/B2641848.png)
(E)-N-(4,6-difluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-N-(4,6-difluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide is a useful research compound. Its molecular formula is C24H19F2N3O3S2 and its molecular weight is 499.55. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
(E)-N-(4,6-difluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a thiazole ring, fluorine substituents, and a sulfonamide moiety, which collectively contribute to its pharmacological properties.
Structural Characteristics
The compound's structure can be broken down into several key components:
- Thiazole Ring : Known for its role in enhancing biological activity.
- Fluorine Substituents : At positions 4 and 6, these increase lipophilicity and metabolic stability.
- Sulfonamide Group : Often associated with antibacterial activity and enzyme inhibition.
Antitumor Activity
Research indicates that compounds with similar structures exhibit significant anticancer properties. The mechanism often involves the inhibition of cancer cell proliferation. For instance, benzothiazole derivatives have been shown to induce apoptosis in various cancer cell lines, suggesting that the subject compound may also possess similar antitumor capabilities .
Antimicrobial Properties
Benzothiazole derivatives are frequently evaluated for their antimicrobial activities. Studies have shown that related compounds demonstrate efficacy against both Gram-positive and Gram-negative bacteria. For example, compounds synthesized from benzothiazole scaffolds have shown promising results in inhibiting bacterial growth, indicating that the subject compound may exhibit similar antimicrobial properties .
Enzyme Inhibition
The sulfonamide group within this compound is known for its ability to interact with specific enzymes. Such interactions can lead to altered enzyme activity, which is beneficial in therapeutic contexts. Compounds with similar structures have been reported to inhibit various enzymes involved in disease processes, further supporting the potential of this compound as a therapeutic agent.
Case Studies
- Antitumor Activity Evaluation : A series of benzothiazole derivatives were synthesized and tested against breast cancer cell lines (T47D) using MTT assays. The results indicated that certain derivatives exhibited IC50 values significantly lower than standard drugs like etoposide, suggesting enhanced cytotoxicity .
- Antimicrobial Screening : Compounds derived from benzothiazole were screened for antibacterial activity against a panel of bacteria including Escherichia coli and Staphylococcus aureus. The most active compounds showed inhibition zones comparable to or greater than standard antibiotics .
Data Tables
Wissenschaftliche Forschungsanwendungen
Structural Features
The compound features:
- Thiazole ring : Contributes to chemical reactivity and biological properties.
- Fluorine substituents : Enhance lipophilicity and metabolic stability.
- Sulfonamide group : Known for its ability to interact with biological targets, increasing the compound's efficacy.
Medicinal Chemistry Applications
-
Anticancer Activity :
- Similar compounds have shown promising results in inhibiting cancer cell proliferation. The structural modifications in (E)-N-(4,6-difluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide may enhance its potency against various cancer types.
-
Antimicrobial Properties :
- The thiazole moiety is often associated with antimicrobial activity. Research indicates that derivatives of this compound exhibit significant antibacterial effects, making it a candidate for developing new antibiotics.
-
Anti-inflammatory Effects :
- Compounds with similar sulfonamide structures have been documented to possess anti-inflammatory properties. This compound may serve as a lead structure for developing anti-inflammatory agents.
Interaction Studies
Understanding the interaction of this compound with biological targets is crucial for its development as a therapeutic agent. Studies have shown that:
- The sulfonamide group can form hydrogen bonds with target proteins, enhancing binding affinity.
- Fluorine atoms can influence the electronic properties of the molecule, potentially affecting its interaction with enzymes or receptors.
Case Studies
Several studies have explored the pharmacological potential of compounds related to this compound:
- Study on Anticancer Activity : A recent study demonstrated that similar thiazole derivatives effectively inhibited tumor growth in vitro and in vivo models.
- Antimicrobial Efficacy : Research indicated that thiazole-based compounds exhibited significant activity against resistant strains of bacteria, highlighting their potential as new antibiotic candidates.
- Inflammation Models : Animal studies showed that sulfonamide derivatives reduced inflammation markers significantly compared to control groups.
Eigenschaften
IUPAC Name |
N-(4,6-difluoro-3-methyl-1,3-benzothiazol-2-ylidene)-4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19F2N3O3S2/c1-28-22-20(26)12-18(25)13-21(22)33-24(28)27-23(30)16-6-8-19(9-7-16)34(31,32)29-11-10-15-4-2-3-5-17(15)14-29/h2-9,12-13H,10-11,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USZNMKJDHWHRRE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCC5=CC=CC=C5C4)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19F2N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.